N2-Isobutyryl-2'-O-methyl-guanosine
Overview
Description
N2-Isobutyryl-2’-O-methyl-guanosine (IBG) is a modified nucleoside that has gained significant attention in recent years due to its potential therapeutic and industrial applications . It is a derivative of guanosine, a nucleoside that is a building block of RNA and DNA .
Synthesis Analysis
The synthesis of N2-Isobutyryl-2’-O-methyl-guanosine involves the alkylation of O6-trimethylsilylethyl-3’,5’-di-tert-butylsilanediyl guanosine . It is also made using an oxime opening of the 5’ position and a methylation at the 2’ position .Molecular Structure Analysis
The molecular formula of N2-Isobutyryl-2’-O-methyl-guanosine is C15H21N5O6 . It contains total 49 bond(s); 28 non-H bond(s), 8 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 5 aromatic bond(s), 2 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amide(s) (aliphatic), 1 guanidine derivative(s), 1 secondary amine(s) (aromatic), 2 hydroxyl group(s) .Chemical Reactions Analysis
While specific chemical reactions involving N2-Isobutyryl-2’-O-methyl-guanosine are not detailed in the search results, it is known that it can be used as an activator for DNA synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of N2-Isobutyryl-2’-O-methyl-guanosine include a molecular weight of 367.36 g/mol and a predicted density of 1.68±0.1 g/cm3 . It is a white to off-white powder .Scientific Research Applications
Nucleic Acid Research
“N2-Isobutyryl-2’-O-methyl-guanosine” is commonly used in the field of nucleic acid research . It is a modified form of guanosine and is often utilized as a substrate to study various enzymatic reactions related to DNA and RNA synthesis .
Viral Infections Research
“N2-Isobutyryl-2’-O-methyl-guanosine” is used in the research of viral infections, particularly those caused by the herpes simplex virus . This compound exhibits potent antiviral activity by inhibiting viral replication and dissemination .
Cancer Research
“N2-Isobutyryl-2’-O-methyl-guanosine” is used in the research of certain diseases, including cancer . It acts as an antineoplastic compound and exhibits potent activity against specific tumor cells . Its mechanism of action involves inhibiting cell growth and inducing apoptosis .
DNA Synthesis
“N2-Isobutyryl-2’-O-methyl-guanosine” (IBOG) is a modified nucleoside that can be used as an activator for DNA synthesis . It is a high purity, high quality chemical with CAS No. 63264-29-9 .
Biochemical and Nanotechnology Studies
“N2-Isobutyryl-2’-O-methyl-guanosine” is used in the preparation of synthetic RNA derivatives such as native-like crosslinked duplex RNA for use in biochemical and nanotechnology studies .
Preparation of Synthetic RNA Derivatives
“N2-Isobutyryl-2’-O-methyl-guanosine” is used in the preparation of synthetic RNA derivatives such as native-like crosslinked duplex RNA for use in biochemical and nanotechnology studies .
Antiviral Research
“N2-Isobutyryl-2’-O-methyl-guanosine” is a novel compound used in the research of viral infections, particularly those caused by the herpes simplex virus . This compound exhibits potent antiviral activity by inhibiting viral replication and dissemination .
Biomedicine Research
“2’-O-Methyl-N2-isobutyroylguanosine” is a biomedicine used in the research of certain diseases, including cancer . It acts as an antineoplastic compound and exhibits potent activity against specific tumor cells . Its mechanism of action involves inhibiting cell growth and inducing apoptosis .
Safety And Hazards
While specific safety and hazard information for N2-Isobutyryl-2’-O-methyl-guanosine is not detailed in the search results, general safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Future Directions
N2-Isobutyryl-2’-O-methyl-guanosine has potential therapeutic and industrial applications. It has been studied for its role in drug development, with promising results in preclinical studies. It has also been studied in clinical trials for its potential therapeutic effects in various diseases, including viral infections and cancer . It has potential applications in environmental research and industrial research .
properties
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O6/c1-6(2)12(23)18-15-17-11-8(13(24)19-15)16-5-20(11)14-10(25-3)9(22)7(4-21)26-14/h5-7,9-10,14,21-22H,4H2,1-3H3,(H2,17,18,19,23,24)/t7-,9-,10-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPULCYXEYODQOG-AKAIJSEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-Isobutyryl-2'-O-methyl-guanosine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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